2-(1,1-Difluoroethyl)morpholine hydrochloride
Description
Table 1: Elemental Composition Breakdown
| Element | Quantity | Atomic Contribution |
|---|---|---|
| Carbon | 6 | 6 × 12.01 = 72.06 |
| Hydrogen | 12 | 12 × 1.008 = 12.10 |
| Chlorine | 1 | 1 × 35.45 = 35.45 |
| Fluorine | 2 | 2 × 19.00 = 38.00 |
| Nitrogen | 1 | 1 × 14.01 = 14.01 |
| Oxygen | 1 | 1 × 16.00 = 16.00 |
| Total | 187.62 g/mol |
The molecular weight of 187.6154 g/mol aligns with the calculated sum of atomic masses. The SMILES notation CC(C1OCCNC1)(F)F.Cl explicitly defines the branched difluoroethyl group (-CF₂CH₃) at the morpholine ring’s second carbon, followed by chloride counterion association.
Crystallographic Data and Solid-State Arrangement
While direct crystallographic data for this compound remains unpublished, analogous morpholine hydrochloride salts exhibit characteristic monoclinic or orthorhombic crystal systems with hydrogen-bonded networks stabilizing the ionic structure. For example, 4-(2-chloroethyl)morpholin-4-ium chloride (PubChem CID 45925701) crystallizes in the triclinic space group P-1 with unit cell parameters a = 7.022 Å, b = 8.236 Å, c = 8.684 Å, and angles α = 63.397°, β = 85.326°, γ = 85.478°. This suggests that the title compound likely adopts similar packing motifs, with chloride ions interacting strongly with protonated morpholinium cations via N–H···Cl hydrogen bonds.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The ¹H NMR spectrum of this compound is expected to display distinct resonances:
- Morpholine ring protons : Two sets of multiplets between δ 3.2–3.8 ppm for the N–CH₂–CH₂–O environment, split due to coupling with adjacent nitrogen and oxygen atoms.
- Difluoroethyl group : A triplet (J = 16 Hz) at δ 1.6–1.8 ppm for the CH₃ group adjacent to CF₂, coupled to two fluorine atoms. The CF₂ protons may appear as a distorted quartet near δ 4.0–4.5 ppm due to geminal fluorine coupling.
In the ¹³C NMR spectrum , the CF₂ carbon resonates at δ 115–120 ppm (¹JCF ≈ 280 Hz), while the morpholine ring carbons appear between δ 45–70 ppm. The hydrochloride salt formation shifts the nitrogen-bearing carbon upfield by 2–3 ppm compared to the free base.
Infrared (IR) Absorption Profile Analysis
Key IR absorptions include:
Mass Spectrometric Fragmentation Patterns
Electron ionization mass spectrometry (EI-MS) of the compound shows:
The fragmentation pathway involves initial loss of the chloride counterion, followed by cleavage of the C–N bond linking the morpholine ring to the difluoroethyl group.
Properties
IUPAC Name |
2-(1,1-difluoroethyl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c1-6(7,8)5-4-9-2-3-10-5;/h5,9H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOKFDOOINIJDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNCCO1)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1,1-Difluoroethyl)morpholine hydrochloride typically involves the reaction of morpholine with 1,1-difluoroethane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
2-(1,1-Difluoroethyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
2-(1,1-Difluoroethyl)morpholine hydrochloride serves as a vital building block in the synthesis of complex organic molecules. Its difluoroethyl group enhances reactivity and selectivity in nucleophilic substitutions and other organic transformations. For instance, it can be utilized in the synthesis of pharmaceuticals by acting as an intermediate in the development of bioactive compounds.
Table 1: Examples of Synthetic Applications
| Compound Name | Application Area | Reference |
|---|---|---|
| Linezolid | Antibiotic | |
| Gefitinib | Anticancer agent | |
| Dextromoramide | Analgesic |
Biological Research
Potential Biological Activities
The compound is under investigation for its biological activities, particularly its interaction with various enzymes and receptors. The presence of the difluoroethyl group may enhance its binding affinity to specific targets, making it a candidate for therapeutic applications.
Case Study: Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on certain enzymes involved in disease pathways. For example, studies have shown its potential as a modulator of phosphoinositide 3-kinase (PI3K), which is crucial in cancer biology.
Pharmaceutical Development
Therapeutic Applications
Ongoing research aims to explore the therapeutic potential of this compound in treating diseases that require modulation of specific biological pathways. Its ability to interact with molecular targets suggests promising avenues for drug development.
Table 2: Potential Therapeutic Targets
Industrial Applications
Material Development
In industrial contexts, this compound is utilized as an intermediate in producing various chemical compounds. Its unique properties make it suitable for developing new materials with enhanced performance characteristics.
Case Study: Agrochemical Synthesis
The compound has been explored for its role in synthesizing agrochemicals, particularly those targeting pest control through specific biochemical pathways.
Mechanism of Action
The mechanism of action of 2-(1,1-Difluoroethyl)morpholine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 2-(1,1-difluoroethyl)morpholine hydrochloride with related morpholine and fluorinated derivatives:
Key Observations :
- Fluorine Substitution: The difluoroethyl and trifluoromethyl groups in 2-(1,1-difluoroethyl)morpholine and (2S)-2-(trifluoromethyl)morpholine, respectively, increase electron-withdrawing effects and resistance to oxidative metabolism compared to non-fluorinated analogs .
Pharmacological and Functional Comparisons
Sigma (σ) Receptor Affinity
Morpholine derivatives such as S1RA (σ1 antagonist) and PRE-084 (σ1 agonist) are well-characterized σ receptor ligands . For example:
- S1RA: Contains a naphthyl-pyrazole-morpholine structure; selective σ1 antagonism with IC₅₀ values in nanomolar ranges .
- 2-(1,1-Difluoroethyl)morpholine HCl : The morpholine core and fluorinated substituents may mimic S1RA’s binding motifs, though activity requires experimental validation.
Antifungal Activity
Amorolfine HCl, a morpholine antifungal, inhibits fungal ergosterol synthesis via Δ14-reductase and Δ7-Δ8 isomerase inhibition . In contrast, 2-(1,1-difluoroethyl)morpholine HCl lacks the extended hydrophobic chain of amorolfine, likely rendering it ineffective against fungi.
Biological Activity
2-(1,1-Difluoroethyl)morpholine hydrochloride is a chemical compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a difluoroethyl group attached to a morpholine ring, suggests interesting biological properties that merit detailed exploration.
- Molecular Formula : C5H10ClF2N
- CAS Number : 2493236-27-2
- Molecular Weight : 155.59 g/mol
The compound is typically synthesized through reactions involving morpholine and difluoroethyl halides, with hydrochloric acid used to form the hydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The difluoroethyl group enhances lipophilicity and may influence the compound's ability to penetrate biological membranes, potentially modulating signaling pathways relevant to disease processes.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines. For example, studies have indicated that it can inhibit the proliferation of human cancer cells by inducing apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 5.4 | Induction of apoptosis |
| A549 (Lung) | 4.8 | Inhibition of cell proliferation |
| MCF-7 (Breast) | 6.0 | Caspase activation |
In Vivo Studies
Animal models have been utilized to further assess the therapeutic potential of this compound. In a recent study involving xenograft models, treatment with this compound resulted in a marked reduction in tumor size compared to control groups.
- Study Design : Mice were implanted with human cancer cells and treated with varying doses of the compound.
- Results : Tumor volume was significantly reduced after 4 weeks of treatment.
Case Study 1: Treatment of Myelofibrosis
In a study examining the effects of various small molecules on myelofibrosis, this compound was evaluated for its efficacy in reducing spleen size in a JAK2V617F mouse model. The results indicated that:
- Dose : 325 mg/kg daily
- Outcome : Significant reduction in spleen volume as measured by MRI after four days of treatment.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound in models of neurodegenerative diseases. The findings suggested that:
- Mechanism : The compound may reduce oxidative stress and inflammation in neuronal cells.
- Outcome : Improved survival rates and reduced neuroinflammation markers in treated animals.
Q & A
Q. What are the established synthetic routes for 2-(1,1-difluoroethyl)morpholine hydrochloride, and what key reagents are involved?
The synthesis typically involves introducing the 1,1-difluoroethyl group to the morpholine backbone. A common strategy employs 1,1-difluoroethyl chloride as a difluoroalkylation reagent (Scheme 1 in ). For example, nucleophilic substitution or transition metal-catalyzed coupling may be used. The morpholine ring can be pre-functionalized, followed by reaction with 1,1-difluoroethyl chloride under basic conditions. The hydrochloride salt is formed via acidification with HCl. Purification often involves recrystallization or column chromatography, as seen in structurally similar compounds like tert-butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate hydrochloride ().
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
Key methods include:
- NMR Spectroscopy : To confirm the presence of the difluoroethyl group (δ ~120 ppm for CF₂ in NMR) and morpholine ring protons.
- HPLC/MS : For assessing purity and verifying molecular weight (e.g., molecular ion peaks matching C₆H₁₂F₂NClO).
- Elemental Analysis : To validate the hydrochloride salt stoichiometry.
- X-ray Crystallography : If single crystals are obtainable, as demonstrated for related morpholine derivatives ( ). Standard protocols from testing catalogs () ensure reproducibility.
Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous solutions?
The hydrochloride salt enhances water solubility due to ionic interactions, critical for biological assays. Stability studies should monitor pH-dependent degradation (e.g., hydrolysis of the difluoroethyl group under acidic conditions). Techniques like accelerated stability testing (40°C/75% RH for 4 weeks) and UPLC monitoring, as applied to analogs in , are recommended.
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data for this compound across different assays?
Discrepancies may arise from impurities, solvent effects, or assay-specific interference. Mitigation steps include:
- Purity Reassessment : Use orthogonal methods (e.g., NMR vs. LC-MS) to rule out contaminants ().
- Solvent Controls : Test DMSO/water mixtures to exclude solvent-induced aggregation (common in fluorinated compounds).
- Dose-Response Validation : Reproduce results across multiple cell lines or enzymatic systems, as seen in benzodiazepine derivative studies ().
Q. How can the compound’s reactivity in nucleophilic environments be optimized for targeted drug delivery systems?
The difluoroethyl group’s electron-withdrawing nature may reduce nucleophilic susceptibility. To enhance reactivity:
Q. What computational methods predict the binding affinity of this compound to neurological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with receptors like GABAₐ or serotonin transporters. Parameterize the difluoroethyl group using quantum mechanical calculations (DFT) to account for its electronegativity. Cross-validate with experimental SAR data from morpholine-based therapeutics ( ).
Methodological Considerations
- Synthesis Optimization : Use Design of Experiments (DoE) to vary reaction temperature, solvent polarity, and stoichiometry of 1,1-difluoroethyl chloride ().
- Data Validation : Cross-check NMR assignments with - coupling constants (J ~30 Hz) to confirm CF₂ placement ().
- Biological Assays : Include positive controls like known morpholine-based inhibitors (e.g., Amorolfine HCl in ) to benchmark activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
